molecular formula C18H19IO3 B13874216 Methyl 4-(1-(4-iodophenoxy)butyl)benzoate

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate

Cat. No.: B13874216
M. Wt: 410.2 g/mol
InChI Key: TYXAJIQPXVUAMP-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is an organic compound with the molecular formula C18H19IO3 and a molecular weight of 410.25 g/mol . It is typically found in a yellow to colorless oil form . This compound is of interest due to its unique structure, which includes an iodophenoxy group attached to a butyl chain, further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organoboron Reagents: Employed in carbon–carbon bond formation.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Quinones and Hydroquinones: Formed through oxidation and reduction reactions.

Scientific Research Applications

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with biological macromolecules, potentially disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-(4-bromophenoxy)butyl)benzoate
  • Ethyl 4-(1-(4-iodophenoxy)butyl)benzoate
  • Methyl 4-(1-(5-iodopyridin-2-yloxy)butyl)benzoate

Uniqueness

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its brominated or ethylated analogs .

Properties

Molecular Formula

C18H19IO3

Molecular Weight

410.2 g/mol

IUPAC Name

methyl 4-[1-(4-iodophenoxy)butyl]benzoate

InChI

InChI=1S/C18H19IO3/c1-3-4-17(22-16-11-9-15(19)10-12-16)13-5-7-14(8-6-13)18(20)21-2/h5-12,17H,3-4H2,1-2H3

InChI Key

TYXAJIQPXVUAMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)I

Origin of Product

United States

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